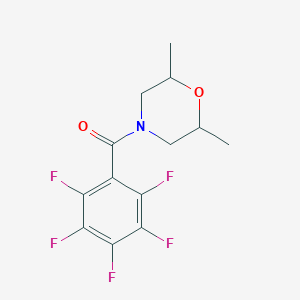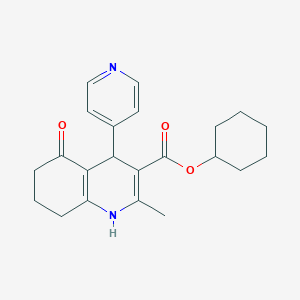
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine (DFB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFB is a morpholine derivative that has a pentafluorobenzoyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its effects on biochemical and physiological processes.
作用机制
The mechanism of action of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in biochemical processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. The inhibition of HDACs by this compound has been linked to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis (programmed cell death), and the inhibition of viral and bacterial growth. The compound has also been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize using different methods. However, this compound is highly toxic and requires careful handling and disposal. The compound also has limited solubility in water, which can make it challenging to use in some experiments.
未来方向
There are several future directions for the study of 2,6-dimethyl-4-(pentafluorobenzoyl)morpholine, including the development of new synthetic methods, the investigation of its properties as a building block for new materials, and the exploration of its potential as a therapeutic agent. The use of this compound as a ligand in metal-catalyzed reactions is an area that could be further explored to develop new catalytic systems with enhanced reactivity and selectivity. The use of this compound as an imaging agent in PET scans is another area that could be further investigated to improve the accuracy and sensitivity of imaging techniques. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields.
合成方法
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine can be synthesized using different methods, including the reaction between morpholine and pentafluorobenzoyl chloride in the presence of a base. Another method involves the reaction between morpholine and pentafluorobenzoyl isocyanate. The synthesis of this compound can also be achieved using a one-pot method that involves the reaction between morpholine, pentafluorobenzoyl chloride, and triethylamine. The yield and purity of this compound depend on the synthesis method used.
科学研究应用
2,6-dimethyl-4-(pentafluorobenzoyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. The compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been studied for its potential use as an imaging agent in positron emission tomography (PET) scans.
In materials science, this compound has been used as a building block for the synthesis of new materials, such as dendrimers and polymers. The compound has been shown to have unique properties that make it useful in the development of new materials with specific properties.
In catalysis, this compound has been used as a ligand in metal-catalyzed reactions. The compound has been shown to enhance the reactivity and selectivity of metal catalysts, making it useful in the development of new catalytic systems.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2,3,4,5,6-pentafluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO2/c1-5-3-19(4-6(2)21-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKJMFCOXHOIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)

![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)

![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)
![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![3-chloro-4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5136703.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136719.png)

![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)
